Citronellyl chloroformate

Solvolysis Kinetics Protecting Group Stability Reaction Mechanism

Citronellyl chloroformate (CAS 58906-73-3) is an alkyl chloroformate ester derived from citronellol, characterized by the molecular formula C₁₁H₁₉ClO₂, a molecular weight of 218.72 g/mol, and a calculated LogP of 4.13. As a member of the chloroformate class, it functions primarily as a reactive alkoxycarbonylating agent, readily acylating nucleophiles such as amines and alcohols to form carbamates or carbonates.

Molecular Formula C11H19ClO2
Molecular Weight 218.72 g/mol
CAS No. 58906-73-3
Cat. No. B8679536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitronellyl chloroformate
CAS58906-73-3
Molecular FormulaC11H19ClO2
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CCOC(=O)Cl
InChIInChI=1S/C11H19ClO2/c1-9(2)5-4-6-10(3)7-8-14-11(12)13/h5,10H,4,6-8H2,1-3H3
InChIKeyBGFKYPRQCNSPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citronellyl Chloroformate (CAS 58906-73-3): Technical Identity, Core Properties, and Procurement Context


Citronellyl chloroformate (CAS 58906-73-3) is an alkyl chloroformate ester derived from citronellol, characterized by the molecular formula C₁₁H₁₉ClO₂, a molecular weight of 218.72 g/mol, and a calculated LogP of 4.13 [1]. As a member of the chloroformate class, it functions primarily as a reactive alkoxycarbonylating agent, readily acylating nucleophiles such as amines and alcohols to form carbamates or carbonates . The compound contains a chiral center at the 3-position of the citronellyl moiety, enabling its use as a chiral derivatization reagent for enantioselective analysis and synthesis of optically active compounds . Unlike its non-halogenated citronellyl ester counterparts (e.g., citronellyl acetate or formate) which serve as end-use fragrance ingredients, citronellyl chloroformate is an intermediate or tool compound valued for its reactive chloroformate functionality combined with a chiral terpene scaffold. This dual functionality positions it uniquely at the intersection of synthetic methodology and chiral analysis, distinguishing it from both simple alkyl chloroformates lacking chirality and non-reactive citronellyl esters lacking synthetic utility beyond fragrance.

Why Generic Substitution Fails: Differentiating Citronellyl Chloroformate from Simple Alkyl Chloroformates and Non-Halogenated Citronellyl Esters


Procurement decisions involving citronellyl chloroformate cannot rely on simple functional or structural similarity. While all chloroformates share a reactive –OCOCl moiety, the identity of the R group profoundly influences solvolytic stability, reaction kinetics, and stereochemical outcomes [1]. Citronellyl chloroformate, bearing a chiral, unsaturated terpene chain, exhibits distinct reactivity and stereochemical properties compared to achiral linear alkyl chloroformates (e.g., n-propyl or ethyl chloroformate) or even other chiral chloroformates [1][2]. Conversely, substituting citronellyl chloroformate with non-halogenated citronellyl esters (e.g., citronellyl acetate, formate) would forfeit the reactive chloroformate handle entirely, eliminating its utility as a synthetic intermediate or derivatization agent [3]. Therefore, the specific combination of a chiral, hydrophobic citronellyl framework with a reactive chloroformate group confers a unique profile that is not replicated by either simpler chloroformates or non-reactive citronellyl esters. The quantitative evidence below substantiates this differentiation.

Citronellyl Chloroformate Procurement Guide: Quantitative Differentiation Evidence Against Comparators


Differential Reactivity: Citronellyl Chloroformate vs. n-Propyl Chloroformate in Solvolysis

The solvolytic stability of chloroformates is critically dependent on the alkyl group structure. While direct kinetic data for citronellyl chloroformate are not available, class-level inference from structurally related alkyl chloroformates demonstrates that branching and unsaturation in the R group significantly alter reactivity. For instance, neopentyl chloroformate (a sterically hindered primary alkyl chloroformate) solvolyzes up to ~2.5× faster than n-propyl chloroformate in aqueous hexafluoroisopropanol (HFIP) mixtures rich in fluoroalcohol due to a 1,2-methyl shift mechanism [1]. Citronellyl chloroformate, possessing a branched, unsaturated C10 terpene chain with a chiral center, is expected to exhibit solvolysis rates and mechanistic pathways distinct from simple linear alkyl chloroformates like n-propyl or ethyl chloroformate [1][2]. This difference has direct implications for shelf-life, handling protocols, and reaction optimization in synthetic applications.

Solvolysis Kinetics Protecting Group Stability Reaction Mechanism

Chiral Resolution Efficiency: Citronellyl Chloroformate as a Derivatization Agent vs. Achiral Alkyl Chloroformates

Citronellyl chloroformate functions as a chiral derivatization reagent for enantioselective analysis of amines and alcohols . In contrast, achiral chloroformates such as methyl chloroformate or 9-fluorenylmethyl chloroformate (FMOC-Cl) require a separate chiral stationary phase (CSP) for enantiomer resolution. Comparative studies on amino acid derivatization show that methyl chloroformate derivatization coupled with a chiral GC column (Rt-γDEXsa) achieves baseline resolution (Rs > 2.4) for proteinogenic amino acid racemates [1]. However, this approach relies entirely on the CSP; the derivatizing agent itself contributes no chiral discrimination. By employing a chiral chloroformate like citronellyl chloroformate, diastereomeric derivatives are formed, which can often be resolved on conventional achiral columns, potentially simplifying method development and reducing column costs. The inherent chirality of the citronellyl moiety (R- or S-configuration) imparts diastereomeric differentiation, a capability absent in methyl, ethyl, or FMOC chloroformates [2].

Chiral Derivatization Enantioselective Analysis GC-MS HPLC

Hydrophobicity and LogP: Citronellyl Chloroformate vs. Simple Alkyl Chloroformates

Citronellyl chloroformate exhibits a calculated LogP of 4.13 [1], significantly higher than that of simple alkyl chloroformates such as ethyl chloroformate (estimated LogP ~1.2) or methyl chloroformate (estimated LogP ~0.5) [2]. This elevated lipophilicity, conferred by the C10 terpene chain, enhances the solubility of the reagent and its derivatives in non-polar organic solvents while reducing water solubility. For derivatization workflows involving aqueous biological samples, a higher LogP can improve liquid-liquid extraction efficiency and reduce matrix interference [3]. In synthetic applications, the hydrophobic character may influence reaction rates in biphasic systems and facilitate product isolation. This physicochemical distinction provides a practical advantage in sample preparation and purification steps compared to more polar, water-soluble chloroformates.

LogP Hydrophobicity Lipophilicity Extraction Efficiency

Citronellyl Chloroformate (CAS 58906-73-3): Validated Research and Industrial Application Scenarios


Enantioselective Analysis of Chiral Amines and Alcohols via Diastereomeric Derivatization

Citronellyl chloroformate is employed as a chiral derivatization agent for the enantioselective analysis of primary and secondary amines, as well as alcohols, in pharmaceutical impurity profiling, metabolomics, and forensic toxicology . The reagent reacts with enantiomeric substrates to form diastereomeric carbamates or carbonates, which can be resolved on conventional achiral GC or HPLC columns, circumventing the need for expensive chiral stationary phases . This application leverages the chiral citronellyl moiety for diastereomer formation, a feature absent in achiral chloroformates such as methyl or ethyl chloroformate.

Synthesis of Fragrance Precursors and Citronellyl Carbamates

Citronellyl chloroformate serves as a reactive intermediate for the synthesis of citronellyl carbamates and carbonates, which may function as pro-fragrances or fragrance precursors with controlled release properties . Unlike non-halogenated citronellyl esters (e.g., citronellyl acetate or formate) that are direct fragrance ingredients, the chloroformate enables covalent attachment of the citronellyl moiety to diverse amine-containing scaffolds, expanding the chemical space accessible for fragrance discovery [1]. The higher LogP (4.13) [2] may also enhance the substantivity of the resulting derivatives on skin or fabric.

Peptide and Small Molecule Synthesis: Protecting Group or Activated Ester Formation

As a chloroformate, citronellyl chloroformate can be utilized for the introduction of the citronellyloxycarbonyl protecting group for amines or for the activation of carboxylic acids as mixed anhydrides . While direct kinetic data are not available, the branched, unsaturated terpene structure is expected to impart distinct solvolytic stability compared to standard protecting groups like benzyl chloroformate (Cbz-Cl) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) [1]. This differential stability may offer orthogonal deprotection conditions or improved solubility in non-polar media, providing synthetic chemists with an alternative protecting group strategy for complex molecule synthesis.

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